molecular formula C18H33F2N4O13P3 B12414954 Gem cib

Gem cib

Cat. No.: B12414954
M. Wt: 644.4 g/mol
InChI Key: DBLRORCIGRERLK-UBEPTHPKSA-N
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Preparation Methods

Gemcitabine is synthesized through a series of chemical reactions. The primary synthetic route involves the conversion of 2’-deoxy-2’,2’-difluorocytidine to gemcitabine. This process includes the use of reagents such as deoxycytidine kinase, which phosphorylates the compound to form gemcitabine monophosphate. This intermediate is then converted to the active compounds, gemcitabine diphosphate and gemcitabine triphosphate . Industrial production methods typically involve large-scale chemical synthesis and purification processes to ensure the compound’s purity and efficacy .

Chemical Reactions Analysis

Gemcitabine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include deoxycytidine kinase, phosphates, and various oxidizing and reducing agents. The major products formed from these reactions are gemcitabine diphosphate and gemcitabine triphosphate, which are the active forms of the compound .

Scientific Research Applications

Gemcitabine has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying nucleoside analogs and their interactions with DNA.

    Biology: Gemcitabine is employed in research on cell cycle regulation and apoptosis.

    Medicine: It is extensively used in clinical research for developing new cancer therapies and understanding drug resistance mechanisms.

    Industry: Gemcitabine is produced on an industrial scale for pharmaceutical applications

Mechanism of Action

Gemcitabine exerts its effects by inhibiting DNA synthesis. After uptake into malignant cells, gemcitabine is phosphorylated by deoxycytidine kinase to form gemcitabine monophosphate. This intermediate is further converted to gemcitabine diphosphate and gemcitabine triphosphate. These active metabolites replace the building blocks of nucleic acids during DNA elongation, arresting tumor growth and promoting apoptosis of malignant cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H33F2N4O13P3

Molecular Weight

644.4 g/mol

IUPAC Name

[1-[[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-1-hydroxy-3-[methyl(pentyl)amino]propyl]phosphonic acid

InChI

InChI=1S/C18H33F2N4O13P3/c1-3-4-5-8-23(2)10-7-17(27,38(28,29)30)39(31,32)37-40(33,34)35-11-12-14(25)18(19,20)15(36-12)24-9-6-13(21)22-16(24)26/h6,9,12,14-15,25,27H,3-5,7-8,10-11H2,1-2H3,(H,31,32)(H,33,34)(H2,21,22,26)(H2,28,29,30)/t12-,14-,15-,17?/m1/s1

InChI Key

DBLRORCIGRERLK-UBEPTHPKSA-N

Isomeric SMILES

CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)OP(=O)(O)OC[C@@H]1[C@H](C([C@@H](O1)N2C=CC(=NC2=O)N)(F)F)O

Canonical SMILES

CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(F)F)O

Origin of Product

United States

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